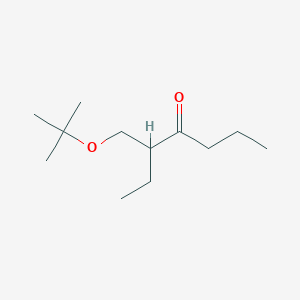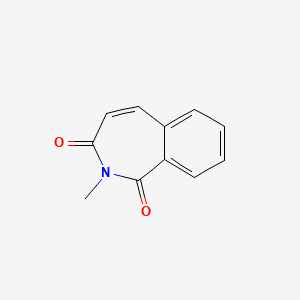![molecular formula C28H21BrN2O B14584735 N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide CAS No. 61123-60-2](/img/structure/B14584735.png)
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a benzamide structure. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then subjected to a condensation reaction with indole-3-carboxaldehyde in the presence of a suitable catalyst to form the indole derivative. Finally, the benzamide moiety is introduced through an amide coupling reaction using benzoyl chloride and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Phenyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic agent for targeting specific biological pathways.
Industry: As a precursor for the synthesis of functional materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with various enzymes and receptors in the body. The bromophenyl group may enhance binding affinity to certain molecular targets, while the benzamide structure can facilitate interactions with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Fluorophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
- N-(4-Methylphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide
Uniqueness
N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. Bromine atoms are larger and more polarizable than other halogens, which can lead to different binding modes and biological activities.
Propriétés
Numéro CAS |
61123-60-2 |
|---|---|
Formule moléculaire |
C28H21BrN2O |
Poids moléculaire |
481.4 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-N-[1H-indol-3-yl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C28H21BrN2O/c29-22-15-17-23(18-16-22)31(28(32)21-11-5-2-6-12-21)27(20-9-3-1-4-10-20)25-19-30-26-14-8-7-13-24(25)26/h1-19,27,30H |
Clé InChI |
LGRNTDXCVXDMAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)N(C4=CC=C(C=C4)Br)C(=O)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



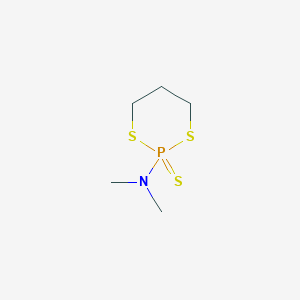

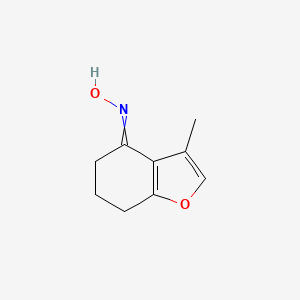
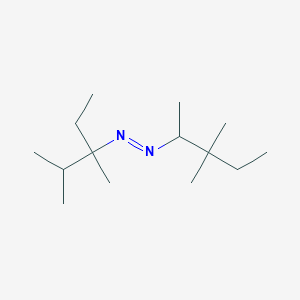
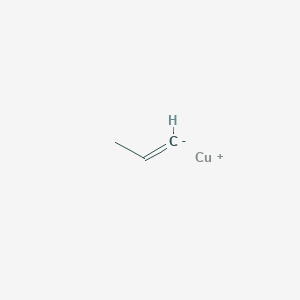


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)
